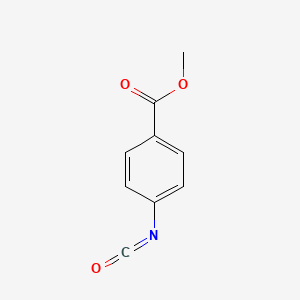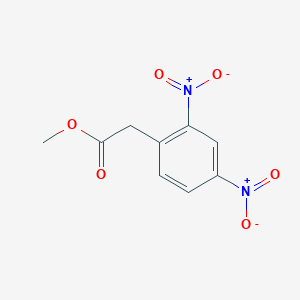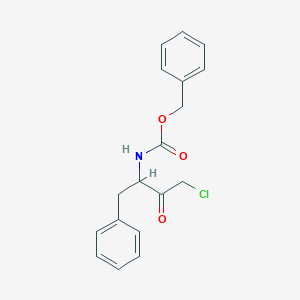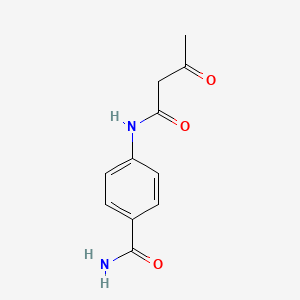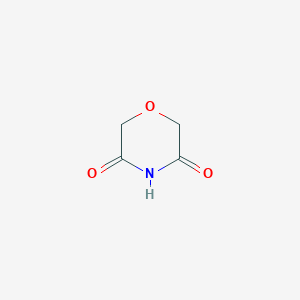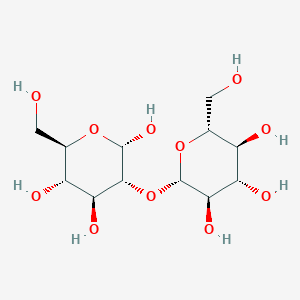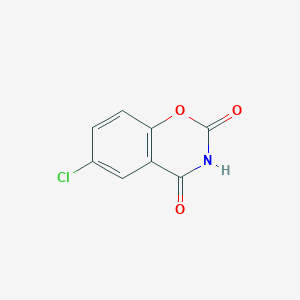
3-Chloro-2-hydroxypropyl methacrylate
説明
3-Chloro-2-hydroxypropyl methacrylate (3-CHPMA) is a monomer used in the synthesis of polymers and copolymers materials. It is a colorless liquid, with a molecular weight of 160.60 g/mol, and a boiling point of 164-166°C at 760 mmHg. 3-CHPMA is soluble in water and organic solvents, and is used in the production of polymers, copolymers, and other materials. 3-CHPMA is a versatile monomer, and is used in a variety of applications, including as a cross-linking agent, a plasticizer, and a surfactant.
科学的研究の応用
Preparation of Monolithic Stationary Phases
Poly (3-chloro-2-hydroxypropyl methacrylate-co-ethylene dimethacrylate) capillary monoliths are proposed as reactive starting materials with tailoring flexibility for the preparation of monolithic stationary phases used in chromatography .
Synthesis of Porous Hydrophilic Microspheres
A seeded polymerization method based on this monomer was proposed for the synthesis of monodisperse porous, hydrophilic microspheres with reactive character, which can be used in various separation processes and as carriers for catalysts or drugs .
作用機序
Target of Action
The primary target of 3-Chloro-2-hydroxypropyl methacrylate is the creation of monodisperse porous, hydrophilic microspheres with reactive character . These microspheres are hydrophilic due to the hydroxyl groups and are easily derivatizable due to the reactive chloropropyl moiety .
Mode of Action
3-Chloro-2-hydroxypropyl methacrylate: interacts with its targets through a seeded polymerization method . This method is used for the synthesis of monodisperse porous, hydrophilic microspheres with reactive character . The compound’s interaction with its targets results in the creation of these microspheres, which have specific surface areas between 2 and 146 m^2/g .
Biochemical Pathways
The biochemical pathways affected by 3-Chloro-2-hydroxypropyl methacrylate involve the synthesis of monodisperse porous, hydrophilic microspheres . The downstream effects of these pathways include the covalent attachment of ligands in the form of small molecules carrying hydrophobic alkyl or hydrophilic ion exchanger groups onto the microspheres via simple and one-pot reactions via their chloropropyl functionality .
Result of Action
The molecular and cellular effects of 3-Chloro-2-hydroxypropyl methacrylate’s action include the creation of monodisperse porous, hydrophilic microspheres with reactive character . These microspheres can be used as a starting material for the synthesis of an octadecylated stationary phase for microbore-reversed phase chromatography .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-hydroxypropyl methacrylate . For instance, the temperature and conditions of the polymerization process can affect the size and surface area of the resulting microspheres . .
特性
IUPAC Name |
(3-chloro-2-hydroxypropyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-5(2)7(10)11-4-6(9)3-8/h6,9H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKMFQGAZVMXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30607-87-5 | |
| Record name | Poly(3-chloro-2-hydroxypropyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30607-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30884512 | |
| Record name | 1-Chloro-3-methacryloxy-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Chloro-2-hydroxypropyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19775 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Chloro-2-hydroxypropyl methacrylate | |
CAS RN |
13159-52-9 | |
| Record name | 3-Chloro-2-hydroxypropyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13159-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-chloro-2-hydroxypropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013159529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-chloro-2-hydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chloro-3-methacryloxy-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-hydroxypropyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Chloro-2-hydroxypropyl methacrylate?
A1: The molecular formula for 3-Chloro-2-hydroxypropyl methacrylate (CHPMA) is C₇H₁₁ClO₃, and its molecular weight is 194.62 g/mol.
Q2: What spectroscopic data is available for characterizing CHPMA?
A2: Fourier transform infrared spectroscopy (FTIR) is commonly used to characterize CHPMA, confirming the presence of characteristic functional groups [, , , ].
Q3: What are the advantages of using CHPMA in copolymerization reactions with other methacrylates, such as methyl methacrylate (MMA)?
A3: CHPMA exhibits excellent copolymerization characteristics with methacrylates like MMA []. It offers lower polymerization shrinkage compared to MMA [, ] and improved adhesion to various substrates like metal and glass due to the presence of -OH and -Cl groups in its side chain [, ].
Q4: How does the presence of CHPMA influence the thermal properties of copolymers?
A4: The incorporation of CHPMA into copolymers can impact their thermal properties. Studies have shown that increasing the content of acrylamide or methacrylamide units in CHPMA-based copolymers influences properties such as density, glass transition temperature, and thermal stability [].
Q5: What are some notable applications of CHPMA in material science?
A5: CHPMA serves as a key component in various materials. For instance, CHPMA-modified TiO₂ nanoparticles have demonstrated efficacy as adsorbents in solid-phase extraction of organophosphorus pesticides from water []. Additionally, CHPMA-based coatings exhibit desirable properties such as hydrophobicity and water resistance [, ].
Q6: How is CHPMA employed in separation science?
A6: CHPMA plays a crucial role in the development of stationary phases for chromatographic separations. For example, octadecylamine-modified poly(CHPMA-co-ethylene dimethacrylate) microspheres have been successfully used as a stationary phase in reversed-phase chromatography for separating alkylbenzenes and phenols []. Similarly, CHPMA-based monoliths have been functionalized with various ligands for applications in capillary electrochromatography [, ].
Q7: Can CHPMA-based materials be used for the removal of specific contaminants from water?
A7: Yes, researchers have successfully utilized CHPMA-based materials for water purification. For instance, a CHPMA-based polymer modified with amino-bis-(cis-propan 2,3 diol) functions effectively removes boron from water []. Furthermore, TiO₂-poly(CHPMA) nanocomposites show promise for the selective adsorption and degradation of dyes from industrial effluents [, ].
Q8: How do the properties of CHPMA make it suitable for preparing microspheres and other structured materials?
A8: CHPMA's versatility allows for the preparation of microspheres through different polymerization techniques, including precipitation and dispersion polymerization []. The choice of solvent and stabilizer during polymerization significantly influences the particle size, size distribution, and yield of the resulting microspheres []. This control over particle morphology makes CHPMA-based materials attractive for various applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




